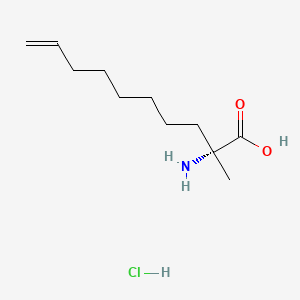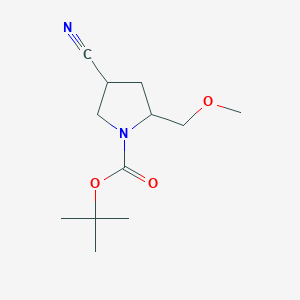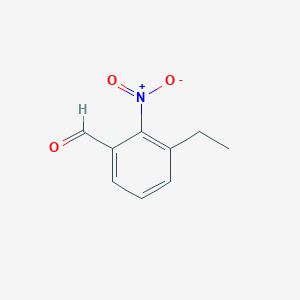![molecular formula C6H8N2 B14788861 2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
2-Azabicyclo[3.1.0]hexane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[3.1.0]hexane-3-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of research and industry. This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a nitrile group attached to the three-membered ring. The unique structure of this compound makes it an interesting subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile can be achieved through various methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either the exo- or endo-isomers of the compound with high diastereoselectivity. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical synthesis route with excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that do not require distillation or chromatographic purification. The use of rhodium-catalyzed cyclopropanation and photochemical decomposition methods are particularly suitable for large-scale production due to their efficiency and simplicity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[3.1.0]hexane-3-carbonitrile undergoes various chemical reactions, including cyclopropanation, oxidation, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrile group and the strained bicyclic structure.
Common Reagents and Conditions
Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts are commonly used for cyclopropanation reactions.
Substitution: Electrophilic vinylation of enol ethers can be achieved using N-benzyl diynyl amides containing electron-donating groups.
Major Products Formed
The major products formed from these reactions include various isomers of this compound and its derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[3.1.0]hexane-3-carbonitrile has diverse applications in scientific research, particularly in medicinal chemistry and drug design. The compound’s unique structure makes it a valuable scaffold for developing biologically active molecules. It has been used as a core structure in the synthesis of protease inhibitors, antiviral agents, and kinase inhibitors . Additionally, the compound’s derivatives have shown potential as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them useful in the treatment of neurological and neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as reversible inhibitors of dipeptidyl peptidase-4 (DPP-IV), which is involved in the regulation of glucose metabolism . Other derivatives target proteases and kinases, modulating their activity to achieve therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.1.0]hexane-3-carbonitrile can be compared with other similar compounds, such as 3-Azabicyclo[3.1.0]hexane derivatives and 2-Azabicyclo[3.2.1]octane . These compounds share similar bicyclic structures but differ in their ring sizes and functional groups. The unique nitrile group in this compound distinguishes it from other compounds and contributes to its specific reactivity and applications.
List of Similar Compounds
- 3-Azabicyclo[3.1.0]hexane derivatives
- 2-Azabicyclo[3.2.1]octane
- Saxagliptin (a derivative of this compound)
Eigenschaften
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMZFIOPBRRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2NC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)


![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)

![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)

![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)
